molecular formula C13H20INO2 B5152065 2-{[5-(4-iodophenoxy)pentyl]amino}ethanol

2-{[5-(4-iodophenoxy)pentyl]amino}ethanol

Cat. No. B5152065
M. Wt: 349.21 g/mol
InChI Key: CDJFYIKPMMQNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-iodophenoxy)pentyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known by the chemical name 'IPPE,' and its molecular formula is C13H21INO2.

Mechanism of Action

The mechanism of action of 2-{[5-(4-iodophenoxy)pentyl]amino}ethanol is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
2-{[5-(4-iodophenoxy)pentyl]amino}ethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(4-iodophenoxy)pentyl]amino}ethanol in lab experiments is its ability to selectively target cancer cells and reduce toxicity to normal cells. However, its low solubility and stability in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[5-(4-iodophenoxy)pentyl]amino}ethanol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, more studies are needed to explore its potential applications in drug discovery and as a therapeutic agent for neurodegenerative diseases.
In conclusion, 2-{[5-(4-iodophenoxy)pentyl]amino}ethanol is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more efficient methods for its synthesis and application.

Synthesis Methods

The synthesis of 2-{[5-(4-iodophenoxy)pentyl]amino}ethanol involves the reaction of 5-(4-iodophenoxy)pentan-1-amine with ethylene oxide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-{[5-(4-iodophenoxy)pentyl]amino}ethanol has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, it has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, it has been used as a lead compound for developing novel drugs with improved efficacy and fewer side effects.

properties

IUPAC Name

2-[5-(4-iodophenoxy)pentylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO2/c14-12-4-6-13(7-5-12)17-11-3-1-2-8-15-9-10-16/h4-7,15-16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFYIKPMMQNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCNCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Iodophenoxy)pentylamino]ethanol

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